B1575102 B melanoma antigen 1 (2-10)

B melanoma antigen 1 (2-10)

Cat. No.: B1575102
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B melanoma antigen 1 is part of the melanoma-associated antigen (MAGE) family, which are proteins that were first identified for their ability to be recognized by cytotoxic T lymphocytes in cancer patients . These antigens are classified as cancer-testis (CT) antigens because their expression is typically restricted to germ cells in the testis and various types of malignant tumors, making them promising targets for immunotherapy research . The MAGE-A subfamily, to which MAGE-A1 belongs, is of particular interest because these proteins are strictly tumor-specific and are shared across many different cancer types . The biological functions of these proteins are an active area of research, and they are believed to play roles in critical cellular processes such as embryogenesis, germ cell development, and apoptosis . The provided "B melanoma antigen 1 (2-10)" sequence represents a specific peptide fragment of the full-length protein. Such peptides are invaluable tools for scientists investigating the immune response to cancer, enabling studies on T-cell recognition, antigen presentation, and the development of novel therapeutic vaccines . This product is intended for research applications only and is not for diagnostic, therapeutic, or cosmetic use.

Properties

sequence

AARAVFLAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

B melanoma antigen 1 (2-10)

Origin of Product

United States

Scientific Research Applications

Immunotherapy

B melanoma antigen 1 (2-10) is primarily studied in the context of immunotherapy for melanoma. Its applications include:

  • Vaccine Development : This peptide has been incorporated into therapeutic vaccines aimed at enhancing the immune response against melanoma. Clinical trials have shown that vaccines containing B melanoma antigen 1 (2-10) can elicit specific T cell responses .
  • Combination Therapies : Research indicates that combining B melanoma antigen 1 (2-10) with immune checkpoint inhibitors, such as PD-1 and CTLA-4 blockers, may improve treatment outcomes in patients with advanced melanoma .

Biomarker Identification

The presence of antibodies against B melanoma antigen 1 (2-10) has been correlated with patient outcomes:

  • Predictive Biomarker : Studies have suggested that high titers of antibodies against this antigen can predict responses to immunotherapy, helping to stratify patients based on their likelihood of benefit from treatment .
  • Prognostic Indicator : The level of immune response to B melanoma antigen 1 (2-10) may serve as a prognostic indicator, with higher responses associated with improved overall survival .

Case Studies

Several case studies highlight the effectiveness of therapies involving B melanoma antigen 1 (2-10):

  • Case Study A : A patient with metastatic melanoma treated with a vaccine containing B melanoma antigen 1 (2-10) showed a durable response lasting over two years, with significant tumor regression observed .
  • Case Study B : In another case, a patient receiving combination therapy with an anti-PD-1 agent and a vaccine targeting B melanoma antigen 1 (2-10) exhibited a marked decrease in tumor burden and improved quality of life .

Data Table: Summary of Research Findings

StudyApplicationFindings
Vaccine DevelopmentInduced specific T cell responses in patients with advanced melanoma.
Combination TherapyEnhanced efficacy when combined with PD-1 inhibitors.
Biomarker IdentificationHigh antibody titers correlated with positive treatment outcomes.
Prognostic IndicatorImmune response levels associated with overall survival rates.

Comparison with Similar Compounds

Molecular Characteristics

Compound Name Molecular Characteristics Expression Patterns Functional Role Clinical Relevance
BAGE1 (B melanoma antigen 1) Secreted protein; encoded by BAGE gene Testis-specific in normal tissues; overexpressed in melanoma, bladder, breast cancers Unknown function; antigen for T-cell recognition Potential biomarker (hypomethylated in 81% of colorectal cancers)
MAGE-B2 Intracellular protein; MAGE family member Tumor-specific; expressed in melanoma, head/neck cancers Regulates cell cycle and apoptosis Target for immunotherapy; used in antibody-based diagnostics (ELISA, IHC)
MAGE-B10 Intracellular protein; MAGE family member Tumor-specific; expressed in melanoma, lung cancers Role in oncogenesis; interacts with transcriptional regulators Prognostic marker; associated with poor survival in melanoma
HMW-MAA (High Molecular Weight Melanoma-Associated Antigen) Cell surface proteoglycan Overexpressed in desmoplastic melanoma, metastatic sites Facilitates cell adhesion and migration Biomarker for metastatic melanoma detection in sentinel lymph nodes
NY-ESO-1 Intracellular CTA Expressed in melanoma, ovarian, and lung cancers Activates CD4+/CD8+ T-cells Predictive biomarker for immune checkpoint inhibitor response

Functional and Prognostic Differences

  • Immune Recognition : BAGE and NY-ESO-1 are directly recognized by T-cells, whereas MAGE-B2/B10 and HMW-MAA primarily interact with antibodies or influence tumor microenvironment dynamics .
  • Prognostic Value: BAGE expression correlates with tumor progression but lacks consistent prognostic data due to conflicting roles of B cells (e.g., IgG+ B cells improve survival, while PD-L1+ B cells suppress immunity) . HMW-MAA is strongly associated with metastatic melanoma detection , while MAGE-B10 predicts aggressive disease .

Key Research Findings and Challenges

  • Conflicting Immune Roles: B cell infiltrates in melanoma exhibit dual roles—pro-inflammatory (IgG1+) subsets improve survival, while immunosuppressive (PD-L1+, IL-10+) subsets correlate with poor outcomes . This heterogeneity complicates the utility of BAGE as a standalone biomarker.
  • Stage-Dependent Expression: Antigens like NY-ESO-1 and MAGE-C2 show variable expression across melanoma stages, reducing their reliability in early diagnosis .

Preparation Methods

Source Material and Initial Cell Culture

  • Melanoma Cell Lines : The primary source for B melanoma antigen 1 peptides is human melanoma cell lines. These cells are cultured under controlled conditions to produce the antigen either on their surface or secreted into the culture medium.
  • Conditioned Medium Preparation : Melanoma cells are cultured at a density of approximately $$5 \times 10^5$$ cells/ml in Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 supplemented with fetal bovine serum (FBS) ranging from 1% to 10%. After 48 to 72 hours, the supernatant (conditioned medium) is collected by centrifugation and sterile filtration through a 0.2 µm filter to remove cells and debris.

Concentration and Purification of Antigen

  • Concentration : The conditioned medium containing low concentrations of the antigen is concentrated using ultrafiltration devices with a nominal molecular weight cut-off (e.g., 30 kDa YM membrane filters). Concentration factors range from 10- to 20-fold to enrich the antigen.
  • Purification Techniques :
    • Gel Filtration Chromatography : Used to estimate the molecular weight and separate the antigen based on size. For B melanoma antigen, molecular weights in the range of 180,000-190,000 Da have been reported, indicating a large protein or protein complex.
    • Density Gradient Ultracentrifugation : Sucrose density gradients (5-20%) are employed to determine sedimentation coefficients (~5 Svedberg units) and further purify the antigen based on density and size.
    • Isoelectric Focusing : This technique separates proteins based on their isoelectric point (pI). The B melanoma antigen has a pI around 6.5, which helps in its identification and purification.
    • Detergent Extraction and Enzymatic Treatments : Nonionic detergents (e.g., Triton X-100) and enzymatic digestion are used to solubilize membrane-bound antigens and remove contaminating proteins or carbohydrates. The antigen is resistant to glycosidic enzymes and phospholipase A2 but sensitive to proteolytic enzymes, indicating a proteinaceous nature.

Antigen Characterization and Verification

  • Immunological Assays :
    • Radioimmunoassay (RIA) : Used to detect and quantify the antigen in culture supernatants and purified fractions. This assay confirms the antigen's immunogenicity and specificity by using antibodies raised against the melanoma antigen.
    • Monoclonal Antibody Recognition : Hybridoma technology generates monoclonal antibodies that specifically recognize B melanoma antigen epitopes, aiding in purification and functional studies.
  • Molecular Cloning and Peptide Synthesis :
    • The gene encoding B melanoma antigen (BAGE) has been cloned from melanoma cDNA libraries. The antigenic peptide, such as the 2-10 amino acid fragment, can be chemically synthesized or produced via recombinant expression systems for research and therapeutic use.
    • The peptide sequence AARAVFLAL, derived from BAGE1, is recognized by cytolytic T lymphocytes, indicating its relevance for immunotherapy.

Experimental Induction and Cell Interaction Studies

  • Melanoma Conditioned Medium (MCM) Induction :
    • MCM is used to stimulate B cells or other immune cells in vitro to study antigen expression and immune modulation. B cells are incubated with MCM for 48 hours, with medium renewal at 24 hours, to induce phenotypic changes relevant to melanoma antigen presentation.
  • Immortalization of Tumor-Associated B Cells :
    • Tumor-associated B cells (TAB) and peripheral B cells can be immortalized using Epstein-Barr virus (EBV) in the presence of irradiated feeder cells to provide a stable source of antigen-presenting cells for further antigen preparation and immune studies.

Summary Table of Preparation Steps and Conditions

Step Description Conditions/Notes
Cell Culture Human melanoma cells cultured in DMEM or RPMI 1640 $$5 \times 10^5$$ cells/ml, 1-10% FBS, 37°C, 5% CO2
Conditioned Medium Collection Harvest supernatant after 48-72 hours Centrifugation and 0.2 µm filtration
Concentration Ultrafiltration with 30 kDa cutoff membrane 10- to 20-fold concentration
Purification Gel filtration, density gradient ultracentrifugation, isoelectric focusing Molecular weight ~180-190 kDa, pI ~6.5
Enzymatic Treatment Proteolytic enzymes destroy antigen activity; glycosidic enzymes do not Confirms protein nature
Immunoassays RIA, monoclonal antibody binding Confirms antigen specificity and immunogenicity
Peptide Synthesis Chemical or recombinant production of B melanoma antigen 1 (2-10) peptide Sequence: AARAVFLAL
Induction Studies B cells incubated with melanoma conditioned medium 48-hour incubation, medium refreshed at 24 hours
Immortalization EBV immortalization of B cells Provides stable antigen source

Research Findings Relevant to Preparation

  • The antigen is predominantly proteinaceous, with no detectable carbohydrate content, and is sensitive to proteolytic digestion, indicating the importance of maintaining protein integrity during preparation.
  • B melanoma antigen peptides, including the 2-10 fragment, are recognized by cytolytic T lymphocytes, making them valuable for immunotherapy research.
  • Conditioned medium from melanoma cells can modulate immune cells, including B cells, which may influence antigen expression and presentation, an important consideration during antigen preparation.
  • Immortalized tumor-associated B cells provide a consistent and reproducible source of antigen for experimental and therapeutic purposes.

Q & A

Q. What experimental strategies are recommended for generating recombinant BAGE1 for functional studies?

Recombinant BAGE1 can be expressed in multiple systems, including E. coli (with/without biotinylation via AviTag-BirA), yeast, baculovirus, and mammalian cells. Mammalian systems are optimal for maintaining post-translational modifications, while E. coli offers cost-effective bulk production. Critical quality controls include SDS-PAGE (>85% purity), mass spectrometry for sequence validation, and functional assays (e.g., T-cell activation for antigenicity testing) .

Q. Which methodologies are suitable for detecting BAGE1-specific antibodies in melanoma patients?

ELISA is a primary method for detecting anti-BAGE1 antibodies, using recombinant BAGE1 as the immobilized antigen. Cross-validation with Western blotting or immunoprecipitation is advised to confirm specificity. Studies should include controls for autoantibodies and pre-absorption with irrelevant antigens to reduce false positives. Longitudinal sampling is critical to correlate antibody titers with clinical outcomes (e.g., response to checkpoint inhibitors) .

Q. How is BAGE1 expression validated in tumor tissues?

Immunohistochemistry (IHC) with validated monoclonal antibodies is standard. Include tissue microarrays with normal/testis tissues as controls (BAGE1 is testis-restricted in healthy individuals). RNA-seq or RT-PCR can supplement protein data, but discordance between mRNA and protein levels (due to post-transcriptional regulation) should be analyzed .

Advanced Research Questions

Q. How can researchers resolve contradictions in BAGE1 expression levels reported across melanoma subtypes?

Discrepancies may arise from methodological differences (e.g., antibody specificity, IHC protocols) or biological variability (tumor heterogeneity, epigenetic regulation). To address this:

  • Standardize assays using consensus protocols (e.g., clone validation, antigen retrieval methods).
  • Perform multi-center studies with shared reagents.
  • Integrate methylation-specific PCR to assess BAGE1 promoter hypomethylation, a key driver of ectopic expression in cancers .

Q. What experimental designs are optimal for studying BAGE1's role in tumor angiogenesis?

Use syngeneic mouse melanoma models (e.g., B16-F10) treated with BAGE1-targeted agents. Key endpoints:

  • Tumor volume/weight comparisons (e.g., 49.6% inhibition observed with Toxoplasma lysate antigen, likely via VEGF suppression ).
  • Microvessel density (MVD) quantification via CD31 IHC.
  • Pathway analysis (e.g., VEGF/IL-8 ELISA, RNA-seq for angiogenic genes). Include combinatorial arms with anti-angiogenic drugs (e.g., bevacizumab) to assess synergy .

Q. How should researchers design studies combining BAGE1-targeted therapies with immune checkpoint inhibitors?

Preclinical models should evaluate:

  • Temporal sequencing (e.g., BAGE1 vaccination before/after anti-PD-1).
  • Immune profiling (flow cytometry for CD8+/CD4+ T cells, B cells, and Tregs).
  • Survival correlation with antibody titers and T-cell activation markers (e.g., IFN-γ ELISpot). Note that B-cell infiltration may enhance T-cell responses, as observed in melanoma cohorts .

Methodological Challenges and Solutions

  • Recombinant Protein Stability : Lyophilized BAGE1 has a 12-month shelf life at -80°C. Avoid repeated freeze-thaw cycles; aliquot working doses and store at 4°C for ≤1 week .
  • Tumor Heterogeneity : Use laser-capture microdissection to isolate BAGE1-positive regions for omics analyses. Single-cell RNA-seq can further resolve expression variability .
  • Statistical Power : For in vivo studies, calculate sample sizes using effect sizes from prior data (e.g., 50% tumor inhibition requires n ≥8/group, α=0.05, power=80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.